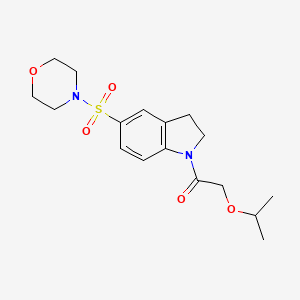

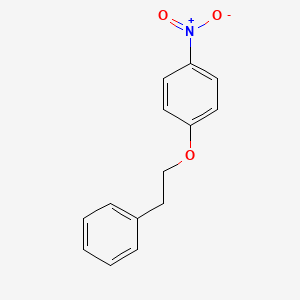

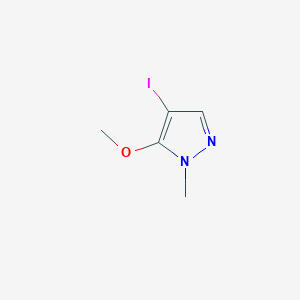

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone were not found, indolin-2-one derivatives have been synthesized in the past for various research purposes . For instance, indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized as potential acetylcholine esterase (AChE) inhibitors .Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is based on the indolin-2-one core, which is a type of indole derivative. Indole derivatives are aromatic compounds that contain a benzopyrrole nucleus .科学的研究の応用

Synthesis and Characterization

- Design and Synthesis : Studies include the synthesis of novel series of thiophene derivatives using 1-(4-morpholinophenyl)ethanone and exploring the potential anti-inflammatory activity. This research offers valuable insights into the molecular modeling and parameters of the synthesized compounds (Helal et al., 2015).

Chemical Reactions and Transformations

- Bischler-Napieralski Reaction : Research on the treatment of 1-naphthylformamides with POCl₃ shows the formation of 7-5 ring systems, providing insights into unusual chemical reactions and the formation of unique chemical structures (Ishikawa et al., 2000).

- Crystallization-Induced Diastereoselective Transformation : The efficient stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist, involves a novel crystallization-induced transformation, showcasing an innovative approach in pharmaceutical chemistry (Brands et al., 2003).

Synthesis of Heterocyclic Compounds

- Synthesis of Isoquinoline Derivatives : Studies demonstrate the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, highlighting methods to prepare complex heterocyclic compounds for potential pharmaceutical applications (Kobayashi et al., 2015).

Pharmaceutical and Medicinal Chemistry

- Synthesis of Bioactive Compounds : Research into the synthesis of N-aryl-isoindolinones from 2-alkylbenzamides via transition metal-free oxidative coupling explores new methods for preparing biologically important compounds (Verma et al., 2015).

- Molecular Docking and Antibacterial Activity : The synthesis and molecular docking study of novel pyrazole derivatives, including their antibacterial activity against various bacteria, demonstrates the intersection of computational chemistry and microbiology (Khumar et al., 2018).

Environmental and Green Chemistry

- Eco-Benign Synthesis Methods : A study on the efficient, environmentally friendly synthesis of 3-heterocyclic-substituted isoindolinones highlights advancements in green chemistry (Shen et al., 2013).

Biochemical Research

- Spectroscopic Probes for Zn2+-Protein Interactions : Research on indo-1 and quin-2 as spectroscopic probes for Zn²⁺-protein interactions contributes to our understanding of biochemical interactions and molecular biology (Jefferson et al., 1990).

Enantioselective Synthesis

- Synthesis of Chiral Morpholinones : A study describes the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones, essential for organic synthesis and medicinal chemistry (He et al., 2021).

将来の方向性

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone, as an indole derivative, may also hold potential for future research and development in various fields of study.

特性

IUPAC Name |

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-propan-2-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-13(2)24-12-17(20)19-6-5-14-11-15(3-4-16(14)19)25(21,22)18-7-9-23-10-8-18/h3-4,11,13H,5-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLXPBYEOODZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

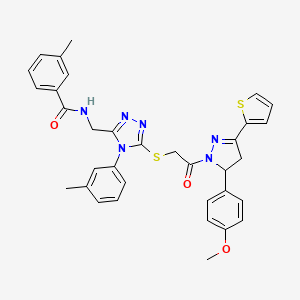

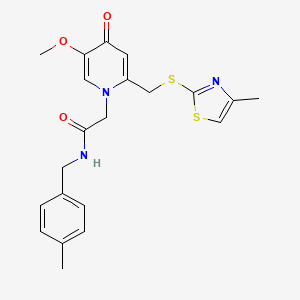

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)

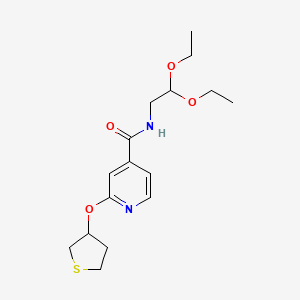

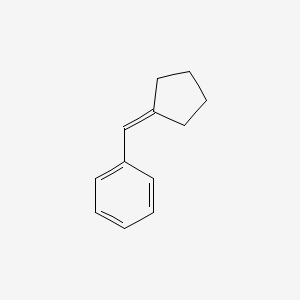

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)

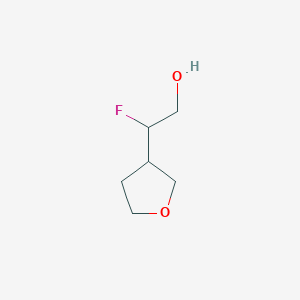

![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)